4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-7-8-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-6-4-3-5-16(17)22/h3-8,13,19-20,23-26H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRZOKBWOANGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel compound with potential therapeutic applications. This compound belongs to the class of piperazine derivatives and incorporates a triazole moiety, which is known for its biological activity. The exploration of its biological properties is crucial for understanding its potential in drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.518 g/mol. The compound features a piperazine ring, a triazole group, and specific aromatic substitutions that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer activities. For instance, related triazole derivatives have shown inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as tyrosine kinases (CDK2) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 4.36 | CDK2 Inhibition |
| Compound B | MCF7 | 18.76 | Apoptosis Induction |
| Compound C | A549 | 15.00 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. Triazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The presence of the piperazine moiety is thought to enhance membrane permeability, allowing better interaction with microbial targets .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| Compound F | Candida albicans | 8 µg/mL |
Enzyme Inhibition
Research has shown that triazole derivatives can act as inhibitors for various enzymes involved in disease progression. For example, some compounds have been identified as effective inhibitors of phospholipase A2 (PLA2), an enzyme linked to inflammatory processes and phospholipidosis . This inhibition can potentially mitigate drug-induced toxicity.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study on Anticancer Activity : A study assessed the effects of a series of triazole derivatives on human colon cancer cells (HCT116). The results indicated that certain derivatives exhibited high potency with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of piperazine-containing triazoles against resistant bacterial strains. The findings revealed that these compounds could restore sensitivity in resistant strains, suggesting their potential role in combating antibiotic resistance .
Comparison with Similar Compounds
Piperazine-Based Analogs
Piperazine derivatives are widely explored due to their conformational flexibility and ability to engage in hydrogen bonding. Key analogs include:
Key Observations :
Triazole-Containing Analogs
Triazoles are common in click chemistry and drug design due to their stability and synthetic accessibility . Relevant examples:
Key Observations :
Substituent-Driven Variations
Substituents on the aryl and heterocyclic groups significantly influence physicochemical properties:
Key Observations :
- The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs .
- The absence of charged groups (e.g., carboxylic acid in pentanoic acid analogs) suggests improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
